molecular formula C24H20ClFN2O2 B4794745 2-(4-chlorophenyl)-3-[4-(2-fluorophenoxy)butyl]-4(3H)-quinazolinone

2-(4-chlorophenyl)-3-[4-(2-fluorophenoxy)butyl]-4(3H)-quinazolinone

Cat. No. B4794745
M. Wt: 422.9 g/mol
InChI Key: OULNGBFMXOQNPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinazolinones are typically synthesized via cyclization reactions involving amine and carbonyl compounds. For example, the lithiation of 3-amino-2-methyl-4(3H)-quinazolinone has been used to introduce various substituents at the 2-position, demonstrating the versatility of quinazolinone chemistry for functional group manipulation (Smith et al., 1996). Similarly, the synthesis of 2-substituted quinazolinones through reactions of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with selected chloroformates shows the adaptability of the quinazolinone core for generating diverse derivatives (Nawrocka, 2009).

Molecular Structure Analysis

The molecular structure and electronic properties of quinazolinones can be thoroughly characterized using spectroscopic and quantum chemical studies. For instance, studies on derivatives like 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one have utilized NMR, X-ray diffraction, and DFT calculations to understand the geometry, electronic distribution, and reactivity of these molecules (Satheeshkumar et al., 2017).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, allowing for the introduction of different functional groups. These reactions are crucial for modifying the biological activity and solubility of quinazolinone derivatives. The lithiation reaction, for example, enables the introduction of substituents at specific positions of the quinazolinone ring, significantly altering the compound's chemical properties (Smith et al., 1996).

Physical Properties Analysis

The physical properties of quinazolinones, such as solubility and crystallinity, are influenced by their molecular structure. Polymorph-dependent solid-state fluorescence, for instance, demonstrates how the conformational arrangement of quinazolinone derivatives affects their optical properties (Anthony, 2012).

Chemical Properties Analysis

Quinazolinones exhibit a wide range of chemical properties, including reactivity towards nucleophiles and electrophiles, which can be exploited for further chemical transformations. The synthesis and reactivity of 3-(thiophenoxy/phenoxy)-4-phenyl-1,2-dihydro-2-quinolinones highlight the chemical versatility of the quinazolinone scaffold for developing new compounds with potential biological activities (Yadav et al., 2000).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it exhibits promising activity, it could be further optimized and potentially developed into a therapeutic agent .

properties

IUPAC Name

2-(4-chlorophenyl)-3-[4-(2-fluorophenoxy)butyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN2O2/c25-18-13-11-17(12-14-18)23-27-21-9-3-1-7-19(21)24(29)28(23)15-5-6-16-30-22-10-4-2-8-20(22)26/h1-4,7-14H,5-6,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULNGBFMXOQNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)Cl)CCCCOC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-3-[4-(2-fluorophenoxy)butyl]quinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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